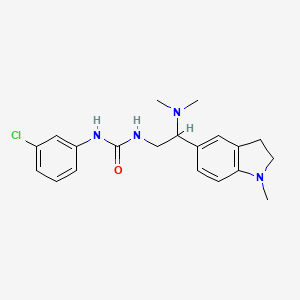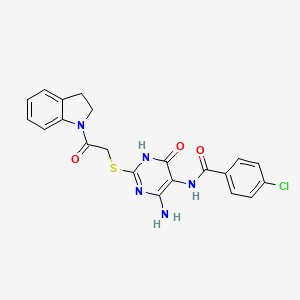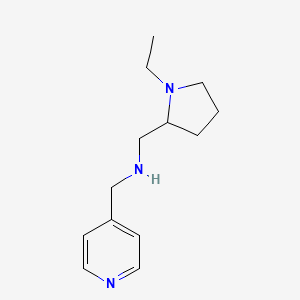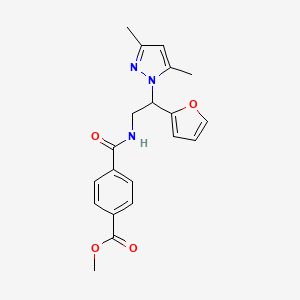
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516, and it belongs to the class of chemicals known as selective androgen receptor modulators (SARMs).
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
The metabolism of chlorphenoxamine, a compound structurally related to 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, was studied in human urine. Various metabolites were identified, indicating complex metabolic pathways for these compounds. The study detailed the isolation and identification of chlorphenoxamine metabolites after administration, shedding light on the biotransformation and excretion processes of related chemical structures (Goenechea et al., 1987).
Another study focused on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), an experimental antitumor agent. It explored the metabolism of DACA in cancer patients, providing insights into the major biotransformation reactions, such as N-oxidation of the tertiary amine side chain and acridone formation. This study is relevant due to the structural similarities with 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, especially concerning the dimethylamino component and its implications in metabolic pathways (Schofield et al., 1999).
Exposure and Environmental Considerations
- A study on phenols, parabens, and triclocarban provided a comprehensive analysis of urinary concentrations of these compounds among a cohort of black women. The results highlighted the prevalent exposure to these chemicals and the potential implications for endocrine-disrupting effects. The study's approach to understanding exposure to environmental contaminants and the health implications thereof could serve as a model for similar research on 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea (Bethea et al., 2019).
Toxicological Assessments
- A study on prenatal pesticide and PCB exposures explored the effects of these compounds on birth outcomes, underscoring the developmental toxicants' potential impact. This research could inform the toxicological assessment of 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, especially concerning developmental and reproductive toxicity (Wolff et al., 2007).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-24(2)19(14-7-8-18-15(11-14)9-10-25(18)3)13-22-20(26)23-17-6-4-5-16(21)12-17/h4-8,11-12,19H,9-10,13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQMDYKDBIRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2817732.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)



![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)


![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)
![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)
![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)